

# An In-depth Technical Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate

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## Compound of Interest

Compound Name: Methyl 2,4-dichloroquinazoline-7-carboxylate

Cat. No.: B599916

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies for **Methyl 2,4-dichloroquinazoline-7-carboxylate**, a key intermediate in medicinal chemistry and drug discovery.

## Core Physical and Chemical Properties

**Methyl 2,4-dichloroquinazoline-7-carboxylate** is a quinazoline derivative with the chemical formula  $C_{10}H_6Cl_2N_2O_2$ .<sup>[1][2]</sup> It is commonly used as a building block in the synthesis of more complex molecules with potential therapeutic applications.

## Quantitative Physical Properties

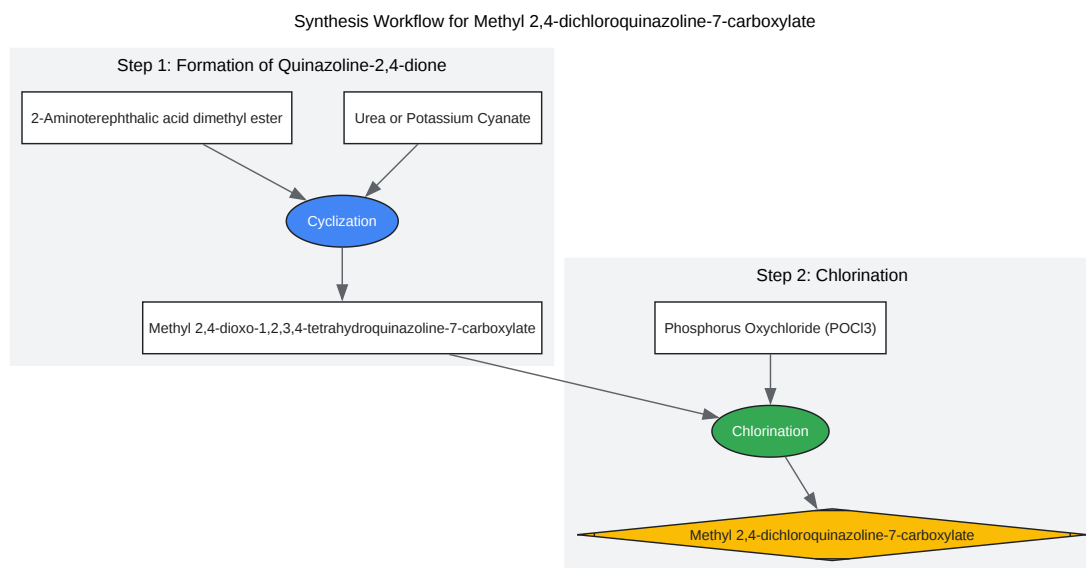
While experimentally determined data for some physical properties of **Methyl 2,4-dichloroquinazoline-7-carboxylate** are not readily available in the literature, a combination of predicted values and data from closely related compounds provides a useful profile.

Property	Value	Source
Molecular Weight	257.07 g/mol	[1][2]
CAS Number	174074-89-6	[1]
Appearance	White to yellow to light brown powder or crystalline powder	[3]
Melting Point	Estimated: 116-123 °C	Based on 2,4-dichloroquinazoline[3]
Boiling Point	Predicted: 348.7 ± 24.0 °C	ChemicalBook[4]
Density	Predicted: 1.496 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
pKa	Predicted: -1.38 ± 0.30	ChemicalBook
Solubility	Soluble in Dimethyl sulfoxide (DMSO) and likely soluble in other polar aprotic solvents.	Inferred from common solvents used in its synthesis and for similar compounds.[5][6]

## Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate

The synthesis of **Methyl 2,4-dichloroquinazoline-7-carboxylate** is typically achieved through a two-step process starting from a suitable anthranilic acid derivative. The general workflow involves the formation of a quinazoline-2,4-dione intermediate, followed by a chlorination reaction.

## Experimental Workflow Diagram



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Caption: A diagram illustrating the two-step synthesis of **Methyl 2,4-dichloroquinazoline-7-carboxylate**.

## Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

This procedure outlines the formation of the quinazoline-2,4-dione ring system, a common precursor for various quinazoline derivatives.<sup>[7]</sup>

- Materials:
  - 2-Aminoterephthalic acid dimethyl ester
  - Urea or Potassium Cyanate
  - Solvent (e.g., Dioxane)
- Procedure:
  - To a stirred suspension of 2-aminoterephthalic acid dimethyl ester in a suitable solvent such as dioxane, add an excess of urea or a solution of potassium cyanate.
  - Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 2-4 hours).
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - If a precipitate has formed, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
  - Wash the collected solid with a non-polar solvent (e.g., hexane or ether) to remove impurities.
  - The resulting solid, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, can be used in the next step, often without further purification.

## Step 2: Synthesis of **Methyl 2,4-dichloroquinazoline-7-carboxylate**

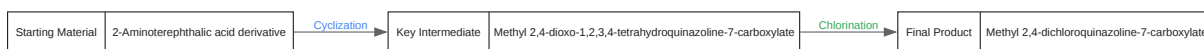
This protocol describes the chlorination of the quinazoline-2,4-dione intermediate to yield the final product.

- Materials:

- Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- (Optional) N,N-Dimethylaniline or other catalyst
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in an excess of phosphorus oxychloride ( $\text{POCl}_3$ ).
  - Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
  - Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 4-12 hours). The reaction should be carried out in a well-ventilated fume hood.
  - Monitor the reaction by TLC until the starting material is consumed.
  - After completion, allow the mixture to cool to room temperature.
  - Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution.
  - The product, **Methyl 2,4-dichloroquinazoline-7-carboxylate**, will precipitate as a solid.
  - Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
  - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane).

## Logical Relationship in Synthesis

The synthesis of **Methyl 2,4-dichloroquinazoline-7-carboxylate** follows a logical progression from a readily available starting material to a key heterocyclic intermediate.



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Caption: Logical flow of the synthesis from starting material to the final product.

## Safety and Handling

As with many chlorinated heterocyclic compounds, **Methyl 2,4-dichloroquinazoline-7-carboxylate** should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, related dichloroquinazoline compounds are known to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**Methyl 2,4-dichloroquinazoline-7-carboxylate** is a valuable synthetic intermediate. While comprehensive experimental data on its physical properties is limited, the provided information, including predicted values and detailed synthetic protocols, serves as a crucial resource for researchers in the field of medicinal chemistry and drug development. The methodologies outlined here provide a solid foundation for the synthesis and further functionalization of this important chemical building block.

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